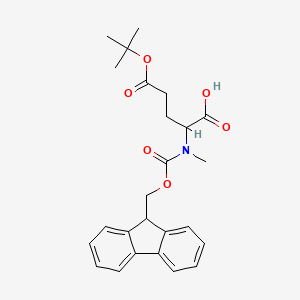

Fmoc-N-Me-D-GluOtBu-OH

Description

BenchChem offers high-quality Fmoc-N-Me-D-GluOtBu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Me-D-GluOtBu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUASVBQADLDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-N-Me-D-Glu(OtBu)-OH: A Comprehensive Technical Guide for Researchers

Introduction

Fmoc-N-Me-D-Glu(OtBu)-OH is a crucial building block in modern drug discovery and peptide chemistry. This N-methylated and side-chain protected derivative of D-glutamic acid is extensively utilized in solid-phase peptide synthesis (SPPS) to introduce non-natural amino acid residues into peptide sequences. The incorporation of N-methylated amino acids can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving cell permeability, and modulating their conformational preferences. This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols related to Fmoc-N-Me-D-Glu(OtBu)-OH for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of Fmoc-N-Me-D-Glu(OtBu)-OH are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉NO₆ | [1][2][3][4][5] |

| Molecular Weight | 439.5 g/mol | [1][2][3][4][6] |

| CAS Number | 1562442-35-6 | [3] |

| Appearance | White to off-white, beige or pale brown powder or crystals.[5] | |

| Purity | ≥97.0% (HPLC), ≥98% (TLC), ≥98.0% (HPLC) | [5][6] |

| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [1] |

| Synonyms | N-Fmoc-N-methyl-D-glutamic acid 5-tert-butyl ester | [3] |

Solubility and Storage

Proper solubility and storage are critical for maintaining the integrity and reactivity of Fmoc-N-Me-D-Glu(OtBu)-OH.

| Solvent | Solubility | Notes |

| Water or 1% Acetic Acid | Soluble | [2] |

| DMSO | 100 mg/mL (235.03 mM) | May require sonication. It is recommended to use freshly opened DMSO as it is hygroscopic.[7][8] |

Storage Conditions: For long-term stability, Fmoc-N-Me-D-Glu(OtBu)-OH should be desiccated at -20°C.[2] Some suppliers recommend storage at 2-8°C.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Glu(OtBu)-OH is a key reagent in Fmoc-based solid-phase peptide synthesis.[6] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amine is base-labile, allowing for its removal under mild conditions, while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is acid-labile.[9][10] This orthogonality of protecting groups is fundamental to the success of SPPS, enabling the stepwise elongation of the peptide chain with minimal side reactions.[9]

The general workflow for incorporating Fmoc-N-Me-D-Glu(OtBu)-OH into a peptide sequence via SPPS is illustrated below.

References

- 1. Fmoc-N-Me-Glu(OtBu)-OH | C25H29NO6 | CID 40428349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Fmoc-N-Me-Glu(OtBu)-OH Novabiochem 200616-40-6 [sigmaaldrich.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Fmoc-N-Me-D-Glu(OtBu)-OH in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-Me-D-Glu(OtBu)-OH, a crucial building block in modern peptide science. We will explore its chemical properties, its role in overcoming challenges in peptide synthesis, and its application in the development of next-generation therapeutics. Detailed experimental protocols and data are presented to assist researchers in effectively utilizing this compound in their work.

Introduction to Fmoc-N-Me-D-Glu(OtBu)-OH

Fmoc-N-Me-D-Glu(OtBu)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The incorporation of an N-methyl group on the backbone amide nitrogen and the use of the D-enantiomer of glutamic acid offer unique advantages in designing peptides with enhanced therapeutic properties.

The CAS number for Fmoc-N-Me-D-Glu(OtBu)-OH is 1562442-35-6 .[1][2][3][4][5] It is important to distinguish this from its L-enantiomer, Fmoc-N-Me-L-Glu(OtBu)-OH, which has the CAS number 200616-40-6.[6]

N-methylation of peptide backbones is a key strategy to improve the pharmacokinetic profiles of peptide drug candidates. This modification can increase enzymatic stability, enhance cell permeability, and modulate conformation to improve receptor binding and selectivity.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-N-Me-D-Glu(OtBu)-OH is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1562442-35-6 | [1][3][5] |

| Molecular Formula | C25H29NO6 | [3] |

| Molecular Weight | 439.50 g/mol | [3] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% (HPLC) | |

| Solubility | Soluble in DMF, NMP, and DCM | |

| Storage | 2-8°C | [6] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-N-Me-D-Glu(OtBu)-OH is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group and is removed under mild basic conditions, typically with piperidine. The tert-butyl (OtBu) group protects the side-chain carboxylic acid and is cleaved under strong acidic conditions, usually with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.

Challenges and Solutions in Coupling

The N-methyl group on the amino acid backbone introduces steric hindrance, which can make the coupling reaction more challenging compared to its non-methylated counterpart. This can lead to incomplete couplings and the formation of deletion sequences in the final peptide.

To overcome these challenges, several strategies are employed:

-

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and drive them to completion, even for sterically hindered amino acids.[1]

-

Advanced Coupling Reagents: Stronger coupling reagents are often necessary to facilitate the acylation of the N-methylated amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are more effective than standard reagents like HBTU.[9][10]

-

Double Coupling and Extended Reaction Times: Performing the coupling reaction twice or increasing the reaction time can help to ensure complete acylation.

Experimental Protocols

The following are generalized protocols for the use of Fmoc-N-Me-D-Glu(OtBu)-OH in manual and automated SPPS. Optimization may be required depending on the specific peptide sequence and the nature of the preceding amino acid.

Manual Coupling Protocol

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and an activator base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, this time can be extended or a second coupling can be performed.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

Monitoring the Coupling Reaction

Due to the secondary amine, the standard Kaiser test is not reliable for monitoring the completion of coupling to an N-methylated amino acid. The bromophenol blue test can be used as an alternative qualitative method to detect the presence of unreacted secondary amines.

Applications in Drug Discovery and Development

The incorporation of N-methylated amino acids, such as N-Me-D-Glu, into peptide therapeutics is a valuable strategy for enhancing their drug-like properties.

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, leading to a longer in vivo half-life of the peptide.[8]

-

Enhanced Membrane Permeability: N-methylation can improve the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which can lead to increased passive diffusion across cell membranes and improved oral bioavailability.[11]

-

Conformational Control: The restriction of backbone rotation by the N-methyl group can lock the peptide into a specific conformation that is favorable for receptor binding, potentially increasing potency and selectivity.[4]

A notable area where such modifications are explored is in the development of Glucagon-Like Peptide-1 (GLP-1) analogues for the treatment of type 2 diabetes and obesity.[12][13] While specific examples using Fmoc-N-Me-D-Glu(OtBu)-OH in marketed GLP-1 drugs are not publicly detailed, the principles of using N-methylation to improve stability and efficacy are well-established in this field.[12]

Visualizing the Workflow and Logic

General Workflow for Peptide Elongation in SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Caption: General cycle of solid-phase peptide synthesis.

Rationale for Using N-Methylated Amino Acids in Drug Design

This diagram outlines the logical flow from the challenges of peptide therapeutics to the solution offered by N-methylation.

Caption: Rationale for N-methylation in peptide drug design.

Conclusion

Fmoc-N-Me-D-Glu(OtBu)-OH is a specialized but powerful tool in the arsenal of peptide chemists and drug developers. Its ability to impart favorable pharmacokinetic properties makes it a valuable building block for the synthesis of robust and effective peptide-based therapeutics. While its use requires special considerations during SPPS to overcome steric hindrance, the potential benefits in terms of increased stability, permeability, and controlled conformation often outweigh these challenges. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this important compound in research and development.

References

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. bachem.com [bachem.com]

- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Technologies Propelling GLP-1 Analogues [drugdeliveryleader.com]

Fmoc-N-Me-D-Glu(OtBu)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-Me-D-Glu(OtBu)-OH, a key building block in modern peptide synthesis. We will explore its chemical properties, its role in solid-phase peptide synthesis (SPPS), and the unique advantages conferred by the N-methylated D-glutamic acid scaffold. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel peptide therapeutics.

Core Compound Properties

Fmoc-N-Me-D-Glu(OtBu)-OH is a synthetically modified amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The key structural features, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyl (OtBu) ester protecting the side-chain carboxyl group, are crucial for its function in the stepwise assembly of peptide chains.

| Property | Value | Source |

| Molecular Weight | 439.50 g/mol | [1][2] |

| Molecular Formula | C25H29NO6 | [1][2] |

| CAS Number | 1562442-35-6 | [1] |

| Synonym | N-Fmoc-N-methyl-D-glutamic acid 5-tert-butyl ester | [1] |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in water or 1% acetic acid. Also soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | [3] |

| Storage | Desiccate at -20°C | [3] |

The Strategic Advantage of N-Methylation and D-Configuration

The incorporation of N-methylated and D-amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic potential of peptide-based drugs.

N-Methylation: The presence of a methyl group on the amide nitrogen of the peptide backbone introduces steric hindrance, which can:

-

Increase Proteolytic Stability: By shielding the amide bond from enzymatic cleavage, N-methylation significantly extends the in-vivo half-life of the peptide.

-

Improve Membrane Permeability: The reduced hydrogen bonding capacity and increased lipophilicity can enhance the ability of the peptide to cross cellular membranes.

-

Modulate Conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.

D-Amino Acid Configuration: The use of the D-enantiomer of glutamic acid further contributes to:

-

Enhanced Enzymatic Resistance: Proteases in the body are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to degradation.

-

Novel Structural Scaffolds: The incorporation of D-amino acids can induce unique secondary structures, such as specific turns or helices, which may not be accessible with only L-amino acids. This can lead to novel receptor interactions and biological activities.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

-

Fmoc-N-Me-D-Glu(OtBu)-OH

-

Rink Amide resin (or other suitable solid support)

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: DMF, DCM, Isopropanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Dry ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling: If Fmoc-N-Me-D-Glu(OtBu)-OH is not the C-terminal residue, couple the first Fmoc-amino acid to the resin according to standard protocols.

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

-

Repeat the piperidine treatment.

-

Wash the resin thoroughly with DMF, DCM, and DMF.

-

-

Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH:

-

In a separate vial, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time and/or double coupling may be necessary.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: the Kaiser test will be negative for the secondary amine after the N-methylated residue is coupled).

-

-

Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 3.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold dry ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Logical Workflow for Peptide Synthesis and Application

The following diagram illustrates the general workflow from the selection of modified amino acids to the potential application of the synthesized peptide.

Caption: Workflow for the synthesis and application of peptides containing Fmoc-N-Me-D-Glu(OtBu)-OH.

Impact of N-Methylation on Peptide-Receptor Interaction

The conformational constraints imposed by N-methylation can significantly influence how a peptide interacts with its biological target. This can lead to improved affinity and selectivity.

Caption: N-methylation can pre-organize a peptide into a bioactive conformation, enhancing receptor binding affinity.

References

Fmoc-N-Me-D-Glu(OtBu)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-D-Glu(OtBu)-OH is a synthetically modified amino acid derivative that plays a crucial role in modern solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids into peptide sequences is a key strategy for enhancing the therapeutic properties of peptide-based drugs. N-methylation can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability, and modulate conformation, which can lead to enhanced binding affinity and biological activity. This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of Fmoc-N-Me-D-Glu(OtBu)-OH, tailored for professionals in peptide chemistry and drug development.

Chemical Structure and Properties

Fmoc-N-Me-D-Glu(OtBu)-OH is characterized by three key chemical moieties: the D-glutamic acid backbone, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid. The N-methylation is on the alpha-amino group of the glutamic acid.

Key Structural Features:

-

D-Glutamic Acid Core: Provides the foundational structure for incorporation into a peptide chain. The D-configuration can be strategically used to enhance resistance to proteolysis.

-

Fmoc Protecting Group: A base-labile protecting group on the N-terminal amine, allowing for selective deprotection under mild conditions, typically with a piperidine solution. This is a cornerstone of modern SPPS.[1][2]

-

Tert-Butyl (OtBu) Protecting Group: An acid-labile protecting group on the side-chain carboxyl group, preventing unwanted side reactions during peptide synthesis. It is typically removed during the final cleavage from the solid support with strong acids like trifluoroacetic acid (TFA).

-

N-Methyl Group: The methyl group on the alpha-amino nitrogen introduces conformational constraints and steric hindrance, which can significantly impact the peptide's biological activity and stability.

Quantitative Data

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₉NO₆ | |

| Molecular Weight | 439.50 g/mol | |

| CAS Number | 200616-40-6 | |

| Appearance | White to off-white powder | [3] |

| Purity (HPLC) | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C |

Synthesis of Fmoc-N-Me-D-Glu(OtBu)-OH

The synthesis of Fmoc-N-Me-D-Glu(OtBu)-OH is a multi-step process that involves the protection of the carboxylic acid groups, N-methylation, and finally, the introduction of the Fmoc group. A plausible synthetic route is outlined below, based on established methodologies in peptide chemistry.

Proposed Synthetic Pathway

Figure 1. Proposed synthetic pathway for Fmoc-N-Me-D-Glu(OtBu)-OH.

Experimental Protocols

1. Synthesis of D-Glutamic acid 5-tert-butyl ester:

This initial step involves the selective protection of the side-chain carboxylic acid of D-glutamic acid as a tert-butyl ester.

-

Materials: D-Glutamic acid, tert-butanol, strong acid catalyst (e.g., sulfuric acid), organic solvent (e.g., dioxane).

-

Procedure:

-

Suspend D-Glutamic acid in a suitable organic solvent.

-

Add an excess of tert-butanol and a catalytic amount of a strong acid.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product into an organic solvent.

-

Purify the product by crystallization or column chromatography.

-

2. N-methylation of D-Glutamic acid 5-tert-butyl ester:

The N-methylation can be achieved through various methods. A common approach involves reductive amination or direct alkylation.

-

Materials: D-Glutamic acid 5-tert-butyl ester, formaldehyde, reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), or a methylating agent (e.g., methyl iodide) and a base.

-

Procedure (Reductive Amination):

-

Dissolve D-Glutamic acid 5-tert-butyl ester in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an aqueous solution of formaldehyde.

-

Slowly add the reducing agent at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate the N-methylated product.

-

3. Fmoc protection of N-Methyl-D-Glutamic acid 5-tert-butyl ester:

The final step is the protection of the N-methylamino group with the Fmoc moiety.

-

Materials: N-Methyl-D-Glutamic acid 5-tert-butyl ester, Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), a weak base (e.g., sodium bicarbonate or N,N-diisopropylethylamine - DIPEA), and a suitable solvent (e.g., dioxane/water or dichloromethane).

-

Procedure:

-

Dissolve the N-methylated amino acid ester in the chosen solvent system.

-

Add the base to adjust the pH.

-

Slowly add a solution of the Fmoc-reagent.

-

Stir the reaction at room temperature for several hours.

-

Acidify the reaction mixture and extract the Fmoc-protected product.

-

Purify the final product, Fmoc-N-Me-D-Glu(OtBu)-OH, by column chromatography.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Glu(OtBu)-OH is a valuable building block for the synthesis of peptides with enhanced properties. Its application follows the standard Fmoc-SPPS protocol.

General SPPS Workflow

Figure 2. General workflow for the incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH in SPPS.

Detailed Experimental Protocol for SPPS using Fmoc-N-Me-D-Glu(OtBu)-OH

This protocol outlines the manual coupling of Fmoc-N-Me-D-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.

-

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-N-Me-D-Glu(OtBu)-OH (3 equivalents relative to resin loading)

-

Coupling reagents: HBTU (2.9 equivalents), HOBt (3 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol

-

-

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and by-products.

-

Coupling:

-

In a separate vessel, dissolve Fmoc-N-Me-D-Glu(OtBu)-OH, HBTU, and HOBt in a minimal amount of DMF.

-

Add DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts, so extended coupling times may be necessary.

-

-

Washing: Wash the resin with DMF (5 times), DCM (3 times), and isopropanol (3 times) to remove excess reagents and by-products.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

-

Chain Elongation: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

-

Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from the glutamic acid residue.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

Fmoc-N-Me-D-Glu(OtBu)-OH is a specialized and highly valuable building block for the synthesis of peptides with improved pharmacological profiles. Its strategic use allows for the introduction of N-methylation and a D-amino acid at specific positions within a peptide sequence, offering researchers and drug developers a powerful tool to enhance the therapeutic potential of peptide-based candidates. A thorough understanding of its chemical properties and the nuances of its application in SPPS is essential for the successful synthesis of complex and potent peptide molecules.

References

The Strategic Incorporation of D-Amino Acids in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide-based therapeutics is undergoing a significant transformation, driven by innovative strategies to overcome the inherent limitations of naturally occurring L-amino acid peptides. A paramount approach in this endeavor is the incorporation of D-amino acids, the non-natural stereoisomers of their L-counterparts. This technical guide provides a comprehensive overview of the role of D-amino acids in modern peptide design, detailing their impact on stability, bioactivity, and therapeutic potential. It further outlines key experimental protocols and presents quantitative data to inform rational peptide drug development.

The Core Advantages of D-Amino Acid Incorporation

The substitution of L-amino acids with D-amino acids offers a multitude of advantages in peptide design, primarily centered around enhancing their drug-like properties.

1.1. Enhanced Proteolytic Stability: Peptides composed of L-amino acids are readily degraded by proteases present in biological systems, leading to a short in-vivo half-life. D-amino acids, due to their unnatural stereochemistry, are not recognized by most endogenous proteases, rendering peptides containing them highly resistant to enzymatic degradation. This increased stability translates to a longer circulating half-life, a critical factor for therapeutic efficacy.[1][2][3][4][5]

1.2. Improved Bioavailability: The enhanced stability of D-peptides contributes to their improved bioavailability. By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, a greater concentration of the active peptide can reach its target site.

1.3. Unique Biological Activities: The introduction of D-amino acids can lead to peptides with novel or altered biological activities. This can manifest as increased binding affinity for a target receptor, altered receptor signaling, or even a complete change in the peptide's function. In some instances, D-peptides can exhibit unique therapeutic properties not observed in their L-isomers.

1.4. Reduced Immunogenicity: Peptides intended for therapeutic use can sometimes elicit an immune response. The incorporation of D-amino acids can reduce the immunogenicity of a peptide, making it a safer and more viable drug candidate.[6]

Quantitative Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with their D-enantiomers can have a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key data from various studies, highlighting these improvements.

| Peptide/Target | L-Amino Acid Version | D-Amino Acid Version | Fold Improvement | Reference |

| SARS-CoV-2 3CLpro Inhibitor | 3CVL-2 (IC50: 4.5 µM) | 3CVLri-2 (IC50: 9.09 µM) | ~0.5 (demonstrates maintained activity) | [7][8] |

| SARS-CoV-2 3CLpro Inhibitor | 3CVL-4 (IC50: 2.44 µM) | 3CVLri-4 (IC50: 5.36 µM) | ~0.5 (demonstrates maintained activity) | [7][8] |

| SARS-CoV-2 3CLpro Inhibitor | 3CVL-7 (IC50: 0.98 µM) | 3CVLri-7 (IC50: 1.57 µM) | ~0.6 (demonstrates maintained activity) | [7][8] |

| HER2-HER3 Interaction Inhibitor | Compound 18 (IC50: nanomolar range) | Compound 32 (IC50: nanomolar range) | Maintained high potency | [9] |

Table 1: Comparative Inhibitory Activity (IC50) of L- and D-Amino Acid Containing Peptides. This table showcases that while a direct increase in potency is not always observed, the incorporation of D-amino acids can maintain potent biological activity, which, when coupled with increased stability, leads to overall improved therapeutic potential.

| Peptide | Administration Route | Terminal Half-life | Bioavailability | Reference |

| RD2 (D-peptide for Alzheimer's) | i.v. | > 2 days | - | [10][11] |

| RD2 (D-peptide for Alzheimer's) | i.p. | > 2 days | High | [10][11] |

| RD2 (D-peptide for Alzheimer's) | s.c. | > 2 days | High | [10][11] |

| RD2 (D-peptide for Alzheimer's) | p.o. | > 2 days | High | [10][11] |

| GLP-1 Analog | s.c. | 1.2 h (L-version) | - | [12] |

| Acylated GLP-1 Analogs | s.c. | > 9 h | - | [12] |

| Compound 32 (for HER2+ cancer) | in vivo | Detectable for 12 h | - | [9] |

Table 2: In Vivo Stability and Pharmacokinetic Parameters of D-Amino Acid Containing Peptides. This table highlights the remarkable increase in in vivo stability and bioavailability achieved through the use of D-amino acids.

Experimental Protocols

The successful incorporation of D-amino acids into peptides relies on well-defined synthetic and analytical methodologies. This section provides an overview of key experimental protocols.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Fmoc-based SPPS is the most common method for synthesizing peptides containing D-amino acids. The protocol is largely similar to the synthesis of L-peptides, with the key difference being the use of Fmoc-protected D-amino acid building blocks.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-L-amino acids and Fmoc-D-amino acids with appropriate side-chain protection

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-D-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using the appropriate Fmoc-L- or Fmoc-D-amino acid.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature. The specific cocktail and time may vary depending on the amino acid composition of the peptide.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the cleavage solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

D-Amino Acid Scanning Mutagenesis

D-amino acid scanning is a powerful technique to systematically investigate the role of individual amino acid stereochemistry on peptide activity. In this method, each amino acid in a parent L-peptide sequence is individually replaced with its corresponding D-enantiomer, and the biological activity of each resulting analog is assessed.

Protocol:

-

Peptide Synthesis: Synthesize a library of peptides where each member corresponds to the parent L-peptide with a single L- to D-amino acid substitution. Use the SPPS protocol described in section 3.1.

-

Purification and Characterization: Purify and characterize each synthesized peptide to ensure high purity and correct mass.

-

Biological Activity Assay: Screen each peptide analog in a relevant biological assay to determine its activity (e.g., receptor binding assay, enzyme inhibition assay, cell-based functional assay).

-

Data Analysis: Compare the activity of each D-amino acid substituted analog to the parent L-peptide. A significant change in activity (either increase or decrease) indicates that the stereochemistry at that particular position is critical for the peptide's function.

-

Structure-Activity Relationship (SAR) Studies: Use the data from the D-amino acid scan to build a structure-activity relationship model. This information can guide the design of next-generation peptides with optimized properties.

Protease Resistance Assay

This assay is crucial for evaluating the enhanced stability of D-amino acid-containing peptides.

Materials:

-

Synthesized L- and D-peptides

-

Protease solution (e.g., trypsin, chymotrypsin, or human serum)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

RP-HPLC system

Protocol:

-

Peptide Incubation: Incubate a known concentration of the L- and D-peptides separately with the protease solution in the reaction buffer at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protease and other proteins. Collect the supernatant containing the peptide.

-

HPLC Analysis: Analyze the supernatant by RP-HPLC. The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peptide peak in the chromatogram.

-

Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. The half-life (t½) of the peptide is the time at which 50% of the initial peptide has been degraded. Compare the half-lives of the L- and D-peptides to quantify the improvement in stability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by D-peptides and a typical experimental workflow.

References

- 1. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. lifetein.com [lifetein.com]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

An In-depth Technical Guide on the Solubility of Fmoc-N-Me-D-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-D-Glu(OtBu)-OH is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. Its N-methylated backbone introduces conformational constraints and resistance to enzymatic degradation, while the D-configuration can enhance stability and modulate biological activity. The tert-butyl ester protecting group on the side chain prevents unwanted reactions during synthesis. A thorough understanding of its solubility is paramount for its effective use in Solid-Phase Peptide Synthesis (SPPS).

Solubility Profile of Fmoc-N-Me-D-Glu(OtBu)-OH

Generally, Fmoc-protected amino acids are characterized by their hydrophobicity due to the large fluorenylmethoxycarbonyl group, making them poorly soluble in aqueous solutions but soluble in a range of polar aprotic organic solvents. N-methylation can further influence solubility; some studies suggest it can increase both lipophilicity and, counterintuitively, aqueous solubility by disrupting crystal lattice formation and hydrogen bonding networks[1][2].

The most relevant solvents for the application of Fmoc-N-Me-D-Glu(OtBu)-OH are those commonly used in SPPS. These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM)[3].

Table 1: Quantitative and Qualitative Solubility Data

| Compound | Solvent | Temperature | Concentration/Solubility | Notes |

| Fmoc-N-Me-D-Glu(OtBu)-OH | DMF | Room Temperature | Typically used at ~0.2 M to 0.5 M | Based on standard SPPS protocols where the amino acid is dissolved in the coupling solution. |

| Fmoc-N-Me-D-Glu(OtBu)-OH | NMP | Room Temperature | Typically used at ~0.2 M to 0.5 M | An alternative to DMF, often preferred for its higher polarity which can aid in solvating growing peptide chains[4]. |

| Fmoc-L-Glu(OtBu)-OH (L-isomer) | DMSO | Not Specified | 100 mg/mL (235.03 mM) | Requires ultrasonication. This data for the non-methylated L-isomer provides a useful reference point. |

| General Fmoc-Amino Acids | PolarClean® | Room Temperature | >0.4 M | A "green" solvent alternative to DMF, showing high solubility for most Fmoc-amino acids. |

Experimental Protocols

The following protocols are representative of the standard procedures for the dissolution and use of Fmoc-N-Me-D-Glu(OtBu)-OH in a typical Fmoc-based solid-phase peptide synthesis workflow.

Objective: To prepare a solution of Fmoc-N-Me-D-Glu(OtBu)-OH ready for coupling to the resin-bound peptide.

Materials:

-

Fmoc-N-Me-D-Glu(OtBu)-OH

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Glass scintillation vial or appropriate reaction vessel

-

Magnetic stirrer or vortex mixer

Procedure:

-

Calculate the required amount of Fmoc-N-Me-D-Glu(OtBu)-OH. Typically, a 3- to 5-fold molar excess relative to the resin substitution is used.

-

In a clean, dry glass vial, weigh the calculated amount of Fmoc-N-Me-D-Glu(OtBu)-OH.

-

Add the appropriate volume of DMF or NMP to achieve a concentration of approximately 0.2 M to 0.5 M. For example, to make a 0.5 M solution, dissolve 219.75 mg of the amino acid (MW: 439.5 g/mol ) in 1 mL of solvent.

-

Agitate the mixture at room temperature using a vortex mixer or magnetic stirrer until the solid is completely dissolved. Gentle warming or sonication can be applied if dissolution is slow, but care should be taken to avoid degradation.

-

This solution is now ready for the activation step prior to coupling.

Objective: To couple the dissolved and activated Fmoc-N-Me-D-Glu(OtBu)-OH to the deprotected N-terminal amine of the peptide chain on the solid support. Coupling to N-methylated amino acids is often more challenging due to steric hindrance and requires optimized conditions.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Prepared solution of Fmoc-N-Me-D-Glu(OtBu)-OH

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Ensure the resin has undergone the Fmoc-deprotection step (e.g., treatment with 20% piperidine in DMF) and has been thoroughly washed with DMF to remove residual piperidine.

-

Activation: To the vial containing the dissolved Fmoc-N-Me-D-Glu(OtBu)-OH (e.g., 4 equivalents based on resin loading), add the coupling reagent HATU (e.g., 3.9 equivalents).

-

Add the base DIPEA to the activation mixture (e.g., 8 equivalents). The solution may change color. Allow the pre-activation to proceed for 1-5 minutes at room temperature[5].

-

Coupling: Transfer the activated amino acid solution to the SPPS reaction vessel containing the washed resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1 to 4 hours at room temperature. The extended coupling time is often necessary for sterically hindered N-methylated residues.

-

Monitoring: After the coupling period, take a small sample of the resin and perform a test to check for the presence of free primary amines (e.g., Kaiser test) or secondary amines (e.g., Chloranil or Bromophenol Blue test). A negative result indicates a complete reaction.

-

Washing: Once the coupling is complete, filter the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a single cycle of Solid-Phase Peptide Synthesis involving the coupling of an Fmoc-protected amino acid like Fmoc-N-Me-D-Glu(OtBu)-OH.

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Fmoc-N-Me-D-Glu(OtBu)-OH safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, physicochemical properties, and detailed experimental context for Fmoc-N-Me-D-Glu(OtBu)-OH (CAS No. 200616-40-6), a key building block in modern peptide synthesis.

Core Safety and Physicochemical Data

Fmoc-N-Me-D-Glu(OtBu)-OH is a non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Its structure incorporates the base-labile Fmoc protecting group on the N-methylated amine and a tert-butyl ester protecting the side-chain carboxylic acid, facilitating its role in the stepwise assembly of peptide chains.

Physicochemical Properties

The fundamental properties of Fmoc-N-Me-D-Glu(OtBu)-OH are summarized below.

| Property | Value | Source |

| CAS Number | 200616-40-6 | [1] |

| Molecular Formula | C25H29NO6 | [1][2] |

| Molecular Weight | 439.50 g/mol | [1][2][3] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Storage Temperature | 2 - 8 °C | [1][3] |

Safety Data Sheet Summary

The following tables outline the key safety information derived from the Safety Data Sheet (SDS).

Hazard Identification and GHS Classification [1][2]

| Hazard Statement | GHS Classification | Precautionary Statements |

| H410: Very toxic to aquatic life with long lasting effects | Aquatic Toxicity (Acute and Chronic), Category 1 | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures [1]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling, Storage, and Personal Protective Equipment (PPE) [1]

| Section | Recommendations |

| Safe Handling | Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Body Protection | Choose body protection according to the amount and concentration of the dangerous substance at the specific workplace. |

| Respiratory Protection | Respiratory protection is not required where protection from nuisance levels of dusts are desired. |

Fire Fighting and Accidental Release Measures [1]

| Aspect | Measures |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Firefighter Protection | Wear self-contained breathing apparatus for firefighting if necessary. |

| Personal Precautions | Avoid dust formation. Avoid breathing vapors, mist, or gas. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Glu(OtBu)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The N-methylation of the peptide backbone can enhance the metabolic stability and cell permeability of the resulting peptide, making it a valuable modification in drug design. The D-configuration of the amino acid also contributes to proteolytic resistance.

The logical workflow for incorporating this amino acid into a growing peptide chain on a solid support is depicted below.

Caption: Workflow for incorporating Fmoc-N-Me-D-Glu(OtBu)-OH in SPPS.

Experimental Protocols

While specific protocols are highly dependent on the target peptide sequence and the solid support used, a general methodology for the synthesis and incorporation of Fmoc-N-methylated amino acids can be outlined.

General Synthesis of Fmoc-N-Methylated Amino Acids

The synthesis of Fmoc-N-methylated amino acids can be achieved using a solid-phase approach where a resin, such as 2-chlorotrityl chloride (2-CTC) resin, acts as a temporary protecting group for the carboxylic acid.[4] A general protocol involves the following steps:

-

Loading: The corresponding Fmoc-amino acid is loaded onto the 2-CTC resin.

-

Fmoc-Deprotection: The Fmoc group is removed using a solution of piperidine in DMF.

-

Sulfonylation: The free α-amino group is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). This group acidifies the N-H proton, facilitating the subsequent methylation step.[4]

-

Methylation: The N-H group is methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[4]

-

o-NBS Deprotection: The o-NBS group is removed to yield the free N-methyl amine.

-

Fmoc-Protection: The N-methyl amine is then protected with an Fmoc group using Fmoc-OSu.

-

Cleavage from Resin: The final Fmoc-N-Me-AA-OH product is cleaved from the resin.

The diagram below illustrates the key chemical transformations in this synthesis strategy.

Caption: General solid-phase synthesis pathway for Fmoc-N-methyl amino acids.

Incorporation into a Peptide Sequence (SPPS Coupling Cycle)

The following is a generalized protocol for a single coupling cycle in solid-phase peptide synthesis using Fmoc-N-Me-D-Glu(OtBu)-OH.

-

Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) with the nascent peptide chain is swelled in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Fmoc-Deprotection: The terminal Fmoc group on the resin-bound peptide is removed by treating it with a 20-50% solution of piperidine in DMF for a specified time (e.g., 1-5 minutes, repeated twice).[5]

-

Washing: The resin is thoroughly washed with DMF and other solvents like isopropanol and DCM to remove residual piperidine and the Fmoc-adduct.

-

Coupling: A solution of Fmoc-N-Me-D-Glu(OtBu)-OH (typically 2-5 equivalents over resin capacity) and a coupling agent (e.g., DIC/HOBt, HBTU/DIPEA) in DMF is added to the resin. The mixture is agitated until coupling is complete, as monitored by a colorimetric test (e.g., Kaiser test).

-

Washing: The resin is again thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the target sequence.

After the full peptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the glutamic acid residue) are removed, typically with a strong acid cocktail containing Trifluoroacetic acid (TFA).[6]

References

- 1. st56555.ispot.cc [st56555.ispot.cc]

- 2. Fmoc-N-Me-Glu(OtBu)-OH | C25H29NO6 | CID 40428349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-N-Me-Glu(OtBu)-OH Novabiochem 200616-40-6 [sigmaaldrich.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. nbinno.com [nbinno.com]

Commercial Sourcing and Technical Guidance for Fmoc-N-Me-D-Glu(OtBu)-OH

For researchers, scientists, and professionals in drug development, the procurement of specialized reagents is a critical step in the synthesis of novel peptides. Fmoc-N-Me-D-Glu(OtBu)-OH, a protected N-methylated D-amino acid, is one such reagent that presents unique opportunities for modifying peptide backbones to enhance their therapeutic properties. This technical guide provides an in-depth overview of commercial suppliers for this compound, detailed experimental protocols for its use, and visualizations of relevant workflows and biological pathways.

Introduction to Fmoc-N-Me-D-Glu(OtBu)-OH

Fmoc-N-Me-D-Glu(OtBu)-OH is a derivative of glutamic acid used in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids into peptides can significantly alter their conformational properties, leading to increased resistance to enzymatic degradation, improved cell permeability, and enhanced binding affinity and selectivity for their biological targets. The D-configuration of this amino acid further contributes to proteolytic stability. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid, allowing for orthogonal deprotection strategies in SPPS.

Commercial Suppliers and Technical Data

The commercial availability of Fmoc-N-Me-D-Glu(OtBu)-OH is limited compared to its L-isomer, necessitating careful verification of product specifications with suppliers. The following table summarizes key quantitative data for this compound from identified commercial sources. Researchers are advised to contact suppliers directly to confirm availability, purity, and pricing.

| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity |

| Advanced ChemTech | FD2161 | 1562442-35-6 | 439.50 | Not specified |

| BLD Pharmatech | BD295446 | 1562442-35-6 | 439.50 | ≥95% |

| JHECHEM CO LTD | Not specified | 1562442-35-6 | 439.5 | Not specified |

Experimental Protocols

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS is often more challenging than the coupling of their non-methylated counterparts due to steric hindrance. The following is a general protocol for the manual coupling of Fmoc-N-Me-D-Glu(OtBu)-OH.

Materials:

-

Fmoc-N-Me-D-Glu(OtBu)-OH

-

Peptide synthesis resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (v/v) for Fmoc deprotection

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar high-efficiency coupling reagent.

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Isopropanol

Protocol:

-

Resin Swelling: The peptide-resin should be swelled in DMF for at least 30 minutes prior to coupling.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.

-

Washing: The resin is thoroughly washed with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times) to remove residual piperidine and by-products.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-N-Me-D-Glu(OtBu)-OH. For a 0.1 mmol synthesis scale, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH (0.4 mmol, 175.8 mg) and 3.9 equivalents of HATU (0.39 mmol, 148.3 mg) in a minimal amount of DMF.

-

Add 8 equivalents of DIPEA (0.8 mmol, 139 µL) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The increased coupling time is to overcome the steric hindrance of the N-methyl group.

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test or the chloranil test, as the secondary amine of the N-methylated residue will not give a positive result with the ninhydrin-based Kaiser test.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF (3-5 times), DCM (3-5 times), and isopropanol (2-3 times) to remove excess reagents and by-products.

-

Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Visualizations

To aid in the conceptualization of the procurement and application of Fmoc-N-Me-D-Glu(OtBu)-OH, the following diagrams have been generated.

Caption: Workflow for sourcing and quality control of Fmoc-N-Me-D-Glu(OtBu)-OH.

Caption: Hypothetical signaling pathway modulation by a custom peptide.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-Me-D-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as N-methylated and D-enantiomers, into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can significantly enhance peptide properties, including increased proteolytic stability, improved membrane permeability, and controlled conformational rigidity, leading to better pharmacokinetic profiles and therapeutic efficacy.[1]

Fmoc-N-Me-D-Glu(OtBu)-OH is a key building block for introducing N-methylated D-glutamic acid into a peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS). The N-methylation provides steric bulk and alters electronic properties, which can improve resistance to peptidases, while the D-configuration further enhances stability against enzymatic degradation.[1] The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is stable under the basic conditions used for Fmoc deprotection and can be removed simultaneously with the final cleavage of the peptide from the resin under acidic conditions.[2][3]

However, the steric hindrance of the N-methyl group presents a challenge for the coupling reaction, often resulting in lower yields compared to standard amino acids. Therefore, optimized protocols with more potent coupling reagents are required for efficient incorporation.

This document provides a detailed protocol for the solid-phase synthesis of peptides containing Fmoc-N-Me-D-Glu(OtBu)-OH, including recommended coupling conditions, cleavage procedures, and monitoring techniques.

Data Presentation: Reagents and Conditions for Coupling

The successful incorporation of the sterically hindered Fmoc-N-Me-D-Glu(OtBu)-OH requires the use of potent coupling reagents. The following table summarizes the recommended reagents and their typical quantities for a standard solid-phase peptide synthesis protocol.

| Reagent | Abbreviation | Equivalents (relative to resin loading) | Purpose | Notes |

| Fmoc-N-Me-D-Glu(OtBu)-OH | - | 4 | Amino acid building block | High purity (e.g., ≥98.0% by HPLC) is recommended for optimal synthesis.[4] |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 3.9 | Coupling reagent | Highly effective for coupling sterically hindered and N-methylated amino acids. |

| N,N-Diisopropylethylamine | DIEA | 8 | Base | Required for the activation of the amino acid by HATU. |

| N,N-Dimethylformamide | DMF | - | Solvent | Should be high-purity and amine-free. |

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide containing an N-methylated D-glutamic acid residue on a Rink Amide resin. The procedure can be adapted for automated synthesizers.

Resin Preparation and Swelling

-

Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

-

To the swollen resin, add a 20% solution of piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH

-

In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIEA to the amino acid/HATU solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion (see Section 4). If the reaction is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

Monitoring the Coupling Reaction

The standard ninhydrin test is not effective for monitoring the coupling to a secondary amine, such as an N-methylated amino acid, as it will yield a very faint or no color change. The bromophenol blue test is a recommended alternative.

Bromophenol Blue Test:

-

Take a small sample of the resin beads (a few beads are sufficient).

-

Wash the beads with DMF and then with isopropanol.

-

Add a few drops of a 0.1% solution of bromophenol blue in DMF to the beads.

-

Observe the color of the beads.

-

Blue beads: Indicate the presence of unreacted (free) amine, meaning the coupling is incomplete.

-

Yellow/Greenish beads: Indicate the absence of free amine, meaning the coupling is complete.

-

Capping (Optional)

If the coupling reaction is found to be incomplete and a recoupling is not desired, any unreacted amines can be capped to prevent the formation of deletion sequences.

-

Prepare a capping solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v).

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin with DMF (3 x 1 min).

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group of the N-Me-D-Glu residue) are removed.

-

Wash the final peptide-resin with DCM (3 x 1 min) and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Analysis of the Crude Peptide

The purity and identity of the crude peptide should be confirmed using analytical techniques such as:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

Mandatory Visualization: SPPS Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for the incorporation of Fmoc-N-Me-D-Glu(OtBu)-OH.

Caption: SPPS cycle for Fmoc-N-Me-D-Glu(OtBu)-OH incorporation.

References

Application Notes and Protocols for Coupling Fmoc-N-methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability. However, the steric hindrance imposed by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and racemization. The choice of coupling reagent is therefore critical to the successful synthesis of N-methylated peptides. This document provides a detailed overview of commonly used coupling reagents, their performance, and optimized protocols for their use with Fmoc-N-methylated amino acids.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency and minimizing racemization when incorporating Fmoc-N-methylated amino acids. The following table summarizes the performance of several commonly employed coupling reagents based on literature data. It is important to note that direct comparison of yields can be sequence-dependent and the values presented are indicative of general performance.

| Coupling Reagent | Activating Agent | Typical Base | Coupling Time | Reported Yields | Racemization | Key Advantages | Disadvantages |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIEA, NMM | 1 - 2 hours | Good to Excellent | Low with NMM | Highly efficient, even for sterically hindered couplings.[1][2] | Can cause racemization with sensitive amino acids, especially with DIEA.[3][4] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIEA | 1 - 2 hours | Moderate to Good | Moderate | Cost-effective and widely used for standard couplings. | Less effective for sterically hindered N-methylated amino acids compared to HATU.[1] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIEA | 1 - 2 hours | Moderate to Good | Low | Good performance with less sterically hindered N-methylated amino acids. | Can be less effective for particularly difficult couplings. |

| PyBroP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | DIEA | 1 hour | Excellent | Low | Highly effective for sterically hindered and N-methylated amino acids.[1] | More expensive than uronium-based reagents. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | DIEA | 30 min - 1 hour | Excellent | Low | High coupling efficiency, often superior to HATU, with reduced risk of racemization.[5] | Higher cost. |

Experimental Protocols

Detailed methodologies for the use of selected high-efficiency coupling reagents are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: HATU-Mediated Coupling of Fmoc-N-methylated Amino Acids

This protocol describes a general procedure for the coupling of an Fmoc-N-methylated amino acid to a growing peptide chain on a solid support using HATU.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-N-methylated amino acid (4 equivalents)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (8 equivalents) or N-Methylmorpholine (NMM) (8 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Bromophenol blue test solution

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA or NMM (8 eq.) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[1]

-

Monitoring the Coupling: Perform a bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[1]

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).

-

Repetition: If the coupling is incomplete, a second coupling can be performed using fresh reagents.

Protocol 2: PyBroP-Mediated Coupling of Fmoc-N-methylated Amino Acids

This protocol outlines the use of PyBroP for the coupling of sterically demanding Fmoc-N-methylated amino acids.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-N-methylated amino acid (2 equivalents)

-

PyBroP (2 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Bromophenol blue test solution

Procedure:

-

Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.

-

Coupling Reaction: a. Suspend the deprotected peptide-resin in DCM or DMF. b. In a separate vessel, dissolve the Fmoc-N-methylated amino acid (2 eq.) in DCM or DMF and add it to the resin suspension. c. Add PyBroP (2 eq.) to the mixture. d. Cool the reaction mixture to 0°C in an ice bath. e. Add DIEA (6 eq.) and mix for 1 minute at 0°C, then continue to agitate at room temperature for 1 hour.[1]

-

Monitoring and Washing: Follow steps 6-8 from the HATU protocol.

Protocol 3: COMU-Mediated Coupling of Fmoc-N-methylated Amino Acids

This protocol details the use of the highly efficient coupling reagent COMU, which often provides superior results for difficult couplings.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-N-methylated amino acid (3 equivalents)

-

COMU (3 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Bromophenol blue test solution

Procedure:

-

Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 eq.) and COMU (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin and agitate at room temperature for 30-60 minutes.

-

Monitoring and Washing: Follow steps 6-8 from the HATU protocol.

Visualizations

Workflow for Coupling Fmoc-N-methylated Amino Acids

The following diagram illustrates the key steps in a single coupling cycle during the solid-phase synthesis of a peptide containing an N-methylated amino acid.

Caption: General workflow for a single coupling cycle of an Fmoc-N-methylated amino acid in SPPS.

Decision Tree for Coupling Reagent Selection

This diagram provides a simplified decision-making framework for selecting an appropriate coupling reagent based on the properties of the N-methylated amino acid.

Caption: Decision tree for selecting a coupling reagent for Fmoc-N-methylated amino acids.

References

Application Notes and Protocols for HATU Coupling of N-Methylated Residues

For Researchers, Scientists, and Drug Development Professionals